molecular formula C5H5N5S B1589373 Thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 30162-02-8

Thiazolo[4,5-d]pyrimidine-2,7-diamine

Cat. No.: B1589373
CAS No.: 30162-02-8
M. Wt: 167.19 g/mol
InChI Key: GUAFRDFLFKZWEG-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine-2,7-diamine is a nitrogen- and sulfur-containing heterocyclic compound characterized by a fused thiazole and pyrimidine ring system. This scaffold has garnered significant attention in medicinal chemistry due to its broad pharmacological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory properties . Modifications at key positions (e.g., C-5, C-7) with groups like trifluoromethyl, chloro, or aryl substituents have been shown to optimize activity and pharmacokinetic profiles .

Preparation Methods

Stepwise Preparation Methods

Starting Material Preparation

  • 4,6-Dihydroxy-2-mercaptopyrimidine is often used as a precursor. This compound provides the pyrimidine ring with reactive hydroxyl and mercapto groups essential for subsequent cyclization.

Formation of the Thiazolo[4,5-d]pyrimidine Core

  • The key step involves condensation reactions where the mercapto group reacts with appropriate electrophiles to form the thiazole ring fused to the pyrimidine.
  • Cyclization is achieved under heating conditions, sometimes in the presence of catalysts or activating agents.

Introduction of Amino Groups at Positions 2 and 7

  • Amination is typically performed by chlorination of hydroxyl groups followed by nucleophilic substitution with ammonia or amines.
  • For example, chlorination of dihydroxy derivatives with reagents like phosphorus oxychloride (POCl₃) converts hydroxyls to chlorides.
  • Subsequent treatment with aqueous ammonia (33%) replaces chlorine atoms with amino groups, selectively yielding the 2,7-diamino substitution pattern.

Purification and Characterization

  • The crude products are often purified by crystallization or column chromatography.
  • Characterization includes NMR (¹H and ¹³C), IR spectroscopy, melting point determination, and elemental analysis to confirm structure and purity.

Representative Synthetic Route (Literature-Based)

Step Reaction Conditions Outcome
1 Starting from 4,6-dihydroxy-2-mercaptopyrimidine Heating with appropriate reagents Formation of thiazolo[4,5-d]pyrimidine-5,7-diol
2 Chlorination with POCl₃ under microwave irradiation Reflux, microwave-assisted Conversion to 5,7-dichloro-thiazolopyrimidine
3 Reaction with aqueous ammonia (33%) Reflux for 6 hours Substitution of chlorides with amino groups at position 7, yielding 7-amino-5-chloro intermediate
4 Optional substitution of 5-chloro group with various substituents (e.g., aryl groups) Suzuki coupling with boronic acids Functionalized thiazolopyrimidine derivatives
5 Purification by crystallization or chromatography Standard laboratory techniques Pure Thiazolo[4,5-d]pyrimidine-2,7-diamine or derivatives

This route is supported by detailed studies on related thiazolopyrimidine derivatives and is adaptable for the preparation of the 2,7-diamino compound.

Detailed Research Findings

  • Biological Relevance: The synthesized 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have shown potent and selective inhibition of EGFR tyrosine kinase, with promising in vitro antiproliferative activity against EGFR-overexpressing tumor cells.
  • Reaction Yields: Yields for the amination steps typically range from 57% to 80%, depending on the substituents and reaction conditions used.
  • Reaction Conditions: Microwave irradiation has been employed to enhance reaction rates and yields, particularly in chlorination and substitution steps.
  • Selectivity: The substitution of chlorine atoms by amino groups shows regioselectivity, favoring the 7-position due to differential reactivity of chlorine atoms on the bicyclic system.
  • Structural Characterization: NMR and IR data confirm the presence of amino groups and the integrity of the fused ring system. Elemental analysis matches theoretical values closely, indicating high purity.

Comparative Data Table of Key Synthetic Steps

Reaction Step Reagents/Conditions Yield (%) Notes
Cyclization to thiazolopyrimidine diol Heating with arylacetyl chloride in NMP at 150 °C 70-85 Formation of thiazolo[4,5-d]pyrimidine-5,7-diol core
Chlorination POCl₃, microwave irradiation, reflux 75-90 Converts hydroxyls to chlorides, enables further substitution
Amination 33% aqueous ammonia, reflux 6 h 57-80 Selective substitution at position 7 to introduce amino group
Suzuki coupling (optional) Boronic acids, Pd catalyst Variable Functionalization of 5-chloro position for derivative synthesis

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Cancer Therapy
Thiazolo[4,5-d]pyrimidine-2,7-diamine derivatives have been investigated for their potential as anticancer agents . Research indicates that these compounds may act on various biological targets involved in tumor growth and progression. For instance, certain derivatives have shown promising activity against adenosine receptors, which are implicated in cancer cell proliferation and survival .

Neurological Disorders
The compound has also been explored as a treatment option for neurological disorders such as Parkinson's and Alzheimer's diseases. Antagonists of the A2A adenosine receptor derived from thiazolo[4,5-d]pyrimidines have demonstrated neuroprotective effects and potential in alleviating symptoms associated with these conditions .

Antiinflammatory Properties

Thiazolo[4,5-d]pyrimidine derivatives have exhibited anti-inflammatory activities , particularly through inhibition of cyclooxygenase (COX) enzymes. For example, specific compounds have shown significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests their potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that this compound compounds possess antibacterial properties . Several synthesized derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, some compounds showed higher activity against Bacillus subtilis and Pseudomonas aeruginosa than standard antibiotics like streptomycin .

Pain Management

The compound has been identified as a potential TRPV1 antagonist , which is relevant in pain management. Studies have shown that certain thiazolo[4,5-d]pyrimidines can effectively reverse thermal hyperalgesia in animal models, indicating their utility in treating pain conditions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of thiazolo[4,5-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Variations at positions 2, 5, and 7 of the thiazolo-pyrimidine scaffold allow for the exploration of different substituents that can enhance biological activity or selectivity for specific targets .

Data Table: Summary of Biological Activities

Activity Type of Study Key Findings
AnticancerIn vitro / In vivoPotent against various cancer cell lines via A2A receptor modulation .
Neurological DisordersIn vitro / Animal modelsNeuroprotective effects observed in Parkinson's model systems .
Anti-inflammatoryIn vitroSignificant COX-2 inhibition with IC50 values similar to celecoxib .
AntimicrobialIn vitroEffective against Bacillus subtilis and Pseudomonas aeruginosa .
Pain ManagementAnimal modelsReversal of thermal hyperalgesia demonstrated in TRPV1 antagonism studies .

Mechanism of Action

The mechanism of action of thiazolo[4,5-d]pyrimidine-2,7-diamine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors. For example, some derivatives function as adenosine A2A receptor antagonists, which can modulate neurotransmitter release and have potential therapeutic effects in neurodegenerative diseases . The molecular targets and pathways involved typically include G protein-coupled receptors and various kinases.

Comparison with Similar Compounds

Anticancer Derivatives

Thiazolo[4,5-d]pyrimidine derivatives exhibit potent anticancer activity, often surpassing related heterocycles. Key structural modifications include:

Compound Substituents Activity (Cell Lines) Key Findings Reference
3b 7-Cl, 5-CF₃, 3-phenyl A375, DU145, MCF-7/WT Most active in NCI-60 panel; GI₅₀ = 1.2–2.5 µM
5a 7-Cl, 3,5-diphenyl, 2-oxo NCI-60 panel Selective activity against leukemia (CCRF-CEM) and melanoma (LOX IMVI)
2-oxo analogs 2-oxo, 3,5-diaryl A375, C32 Moderate activity (IC₅₀ = 10–50 µM); improved solubility vs. 2-thione analogs
Trifluoromethyl analogs 5-CF₃, 7-amino/Cl/O DU145, MCF-7/WT Enhanced lipophilicity and stability due to CF₃ group; GI₅₀ = 2–10 µM
  • Key Insight: The 5-trifluoromethyl substitution (e.g., 3b) significantly enhances antiproliferative activity compared to non-fluorinated analogs, likely due to increased lipophilicity and metabolic stability .

Antiviral Agents

Thiazolo[4,5-d]pyrimidines demonstrate selective antiviral profiles:

Compound Target Virus EC₅₀ / Selectivity Structural Feature Reference
5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl] derivative HCMV EC₅₀ = 3.2 µM (HCMV) Acyclic side chain mimicking acyclovir
Alkenyl guanine analogs HCMV IC₅₀ = 0.5–5 µM Modified base pairing via thiazole ring
Acyclonucleosides HSV, HIV-1, MCMV Inactive Lack of 5-amino substitution
  • Key Insight: Activity against HCMV is highly structure-dependent; the 5-amino group and acyclic side chain are critical for specificity . Unlike purine-based antivirals (e.g., acyclovir), these compounds avoid off-target effects on other herpesviruses .

Antimicrobial Activity

Alkylthio and aryl-substituted derivatives show promising antibacterial effects:

Compound Substituents Activity (MIC, µg/mL) Mechanism Insights Reference
Alkylthio derivatives S-alkyl at C-2 S. aureus: 4–16 µg/mL Disruption of bacterial cell membranes
3-Phenylisothiazolidin-4-one hybrids Fluconazole-thiazolo hybrids C. albicans: 2–8 µg/mL Synergistic action via dual-targeting
Pyrazolyl-thiazolo derivatives 1H-pyrazolyl at C-3 E. coli: 8–32 µg/mL Inhibition of DNA gyrase
  • Key Insight : Hybridization with fluconazole improves antifungal activity by combining thiazolo[4,5-d]pyrimidine’s membrane-targeting properties with fluconazole’s CYP51 inhibition .

Structural Analogues: Thiazolo[4,5-d]pyrimidines vs. Purines

The thiazolo[4,5-d]pyrimidine core offers distinct advantages over purines:

Property Thiazolo[4,5-d]pyrimidines Purines (e.g., Guanine)
Ring System Thiazole + pyrimidine Imidazole + pyrimidine
Metabolic Stability Higher (C-F/C-S bonds resist oxidation) Prone to deamination/oxidation
Bioactivity Broader (anticancer, antiviral) Narrower (primarily antiviral)
Solubility Tunable via 2-oxo/2-thione groups Limited without prodrug modification

Physicochemical Properties

Modifications impact solubility and lipophilicity:

Derivative logP Solubility (µg/mL) Key Modification
3b (5-CF₃, 7-Cl) 3.8 12 (PBS) Trifluoromethyl enhances lipophilicity
5a (2-oxo) 2.1 45 (DMSO) 2-oxo improves aqueous solubility
Fluconazole hybrids 2.5–3.0 20–30 (PBS) Piperazine spacer balances logP

Biological Activity

Thiazolo[4,5-d]pyrimidine-2,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused to a pyrimidine structure with two amino groups at the 2 and 7 positions. Its molecular formula is C7H8N4SC_7H_8N_4S, which contributes to its biological versatility. The presence of amino groups enhances its interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound act as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, showing selective inhibition in EGFR-overexpressing human tumor cells .
  • Adenosine Receptor Modulation : Compounds related to thiazolo[4,5-d]pyrimidine have been identified as antagonists or inverse agonists at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases and cancer . For instance, one derivative demonstrated a binding affinity of Ki=0.06nMK_i=0.06nM for the hA2AAR .
  • Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) with IC50 values comparable to standard drugs like celecoxib .
  • Antimicrobial Activity : Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their antimicrobial properties. Certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic bacteria .

Structure-Activity Relationships (SAR)

The biological activity of thiazolo[4,5-d]pyrimidine derivatives can be enhanced through structural modifications. The following table summarizes key findings from SAR studies:

CompoundModificationBiological ActivityBinding Affinity
Compound 17-amino groupEGFR inhibitorPotent against EGFR-overexpressing cells
Compound 2Furan moiety at position 2A2AAR inverse agonistKi=0.06nMK_i=0.06nM
Compound 3Substituted benzyl groupsAnti-inflammatoryCOX-2 inhibition IC50 = 0.04 μmol

Case Studies

  • EGFR Inhibition : A study synthesized various thiazolo[4,5-d]pyrimidine derivatives and evaluated their efficacy as EGFR inhibitors. The most active compound demonstrated significant cytotoxicity in vitro against cancer cell lines overexpressing EGFR .
  • Neurodegenerative Disorders : Another research focused on the potential of thiazolo[4,5-d]pyrimidine derivatives as A2AAR antagonists for treating Parkinson's and Alzheimer's diseases. The findings highlighted several compounds with high selectivity and potency in modulating adenosine receptor activity .
  • Anti-inflammatory Studies : In vivo studies assessed the anti-inflammatory effects of selected thiazolo[4,5-d]pyrimidine derivatives using models such as carrageenan-induced paw edema. Results indicated significant reductions in inflammation markers compared to control groups .

Q & A

Q. Basic Synthesis Approaches

Q: What are the standard synthetic routes for preparing thiazolo[4,5-d]pyrimidine-2,7-diamine derivatives? A: The synthesis typically involves heterocyclization of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF, followed by alkylation at the sulfur atom using alkyl halides and triethylamine . Modifications include substituting chlorine with morpholine or other amines to enhance bioactivity . Multi-step routes may also involve condensation of thiourea derivatives with aldehydes or ketones to form the thiazolo ring .

Q. Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of thiazolo[4,5-d]pyrimidine derivatives? A: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and ring fusion .
  • X-ray crystallography to resolve ambiguities in stereochemistry and molecular packing .
  • IR spectroscopy to identify functional groups like thione (C=S) or carbonyl (C=O) . Elemental analysis and mass spectrometry are used for purity and molecular weight confirmation .

Q. Biological Activity Screening

Q: What methodologies are employed for primary screening of antimicrobial or anticancer activity in these compounds? A:

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer: NCI-60 cell line panels for cytotoxicity screening, followed by dose-response studies (e.g., GI₅₀ values) . Topoisomerase I inhibition assays using plasmid DNA relaxation methods are used for mechanistic validation .

Q. Advanced Structural Optimization

Q: How can substituents on the thiazolo[4,5-d]pyrimidine core be optimized to enhance biological activity? A:

  • Electron-withdrawing groups (e.g., halogens at C-5 or C-7) improve lipophilicity and target binding .
  • Aromatic substituents (e.g., diaryl groups at C-3/C-5) enhance π-π stacking with enzyme active sites .
  • Molecular docking guides rational design by predicting interactions with targets like adenosine receptors or topoisomerase I .

Q. Data Contradictions

Q: How should researchers address discrepancies in biological activity data across structurally similar derivatives? A:

  • Cross-testing in multiple assays (e.g., antiviral vs. anticancer) to rule off-target effects .
  • Structural reanalysis (e.g., X-ray or HPLC purity checks) to confirm compound integrity .
  • SAR studies to identify subtle substituent effects (e.g., steric hindrance from bulky groups reducing activity) .

Q. Mechanistic Studies

Q: What experimental strategies are used to elucidate the mechanism of action of these compounds? A:

  • Enzyme inhibition assays (e.g., topoisomerase I) with IC₅₀ determination .
  • Cellular uptake studies using fluorescent analogs to assess permeability .
  • CRISPR-Cas9 gene editing to validate target engagement (e.g., knocking out adenosine receptors in cell lines) .

Q. Safety and Handling

Q: What safety protocols are essential when handling thiazolo[4,5-d]pyrimidine derivatives in the lab? A:

  • PPE : Nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste disposal : Segregate halogenated waste and follow local regulations for hazardous chemicals .

Q. Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications at the C-2 and C-7 positions influence bioactivity? A:

  • C-2 thione-to-oxo substitution reduces cytotoxicity but improves solubility (e.g., 2-oxo derivatives show lower GI₅₀ values in cancer cells) .
  • C-7 chloro or amino groups enhance antiviral activity by mimicking purine bases in viral DNA .

Q. Comparative Studies

Q: How do thiazolo[4,5-d]pyrimidine derivatives compare to purine analogs in biological activity? A:

  • Enhanced metabolic stability : The thiazole ring resists enzymatic degradation compared to purine’s imidazole .
  • Broader selectivity : Fluorinated derivatives (e.g., 7-fluoro analogs) show dual activity as adenosine receptor inverse agonists and cytostatic agents .

Q. Thermal Stability Analysis

Q: What techniques assess the thermal stability of these compounds for formulation development? A:

  • DSC (Differential Scanning Calorimetry) to determine melting points and polymorphic transitions .
  • TGA (Thermogravimetric Analysis) to evaluate decomposition temperatures and hygroscopicity .

Properties

IUPAC Name

[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFRDFLFKZWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449555
Record name Thiazolo[4,5-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30162-02-8
Record name Thiazolo[4,5-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Thiazolo[4,5-d]pyrimidine-2,7-diamine
Thiazolo[4,5-d]pyrimidine-2,7-diamine
Thiazolo[4,5-d]pyrimidine-2,7-diamine
Thiazolo[4,5-d]pyrimidine-2,7-diamine
Thiazolo[4,5-d]pyrimidine-2,7-diamine
Thiazolo[4,5-d]pyrimidine-2,7-diamine

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